molecular formula C18H25N3O3 B5570241 2-[(1S,5R)-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]-N-phenylacetamide

2-[(1S,5R)-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]-N-phenylacetamide

Cat. No.: B5570241
M. Wt: 331.4 g/mol
InChI Key: UGHZVDUMZUDJFF-GOEBONIOSA-N
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Description

2-[(1S,5R)-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[322]nonan-3-yl]-N-phenylacetamide is a complex organic compound with a unique bicyclic structure

Scientific Research Applications

2-[(1S,5R)-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]-N-phenylacetamide has several scientific research applications:

Preparation Methods

The synthesis of 2-[(1S,5R)-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]-N-phenylacetamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the bicyclic core followed by functional group modifications to introduce the methoxyethyl and phenylacetamide groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and catalyst use .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target molecule. Pathways involved may include inhibition of enzymatic activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar compounds include other bicyclic structures with different substituents. For example:

Properties

IUPAC Name

2-[(1S,5R)-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-24-10-9-21-16-8-7-14(18(21)23)11-20(12-16)13-17(22)19-15-5-3-2-4-6-15/h2-6,14,16H,7-13H2,1H3,(H,19,22)/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHZVDUMZUDJFF-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2CCC(C1=O)CN(C2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1[C@@H]2CC[C@H](C1=O)CN(C2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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